(4-t-Butyl-phenyl)-propynoic acid methyl ester

Catalog No.
S14403938
CAS No.
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-t-Butyl-phenyl)-propynoic acid methyl ester

Product Name

(4-t-Butyl-phenyl)-propynoic acid methyl ester

IUPAC Name

methyl 3-(4-tert-butylphenyl)prop-2-ynoate

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,1-4H3

InChI Key

LQXGWENPCGENTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)OC

(4-tert-Butyl-phenyl)-propynoic acid methyl ester, also known as methyl 3-(4-tert-butylphenyl)-2-propynoate, is an organic compound with the molecular formula C14H16O2C_{14}H_{16}O_2 and a molecular weight of approximately 216.28 g/mol. This compound is characterized by its unique structure, featuring a propynoic acid moiety esterified with a methyl group and a tert-butyl substituted phenyl group. It is primarily identified by its CAS number 1211-99-0 and is utilized in various chemical applications due to its distinctive properties and reactivity .

The reactivity of (4-tert-Butyl-phenyl)-propynoic acid methyl ester can be attributed to the presence of both the propynoate group and the aromatic ring. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield (4-tert-butylphenyl)propynoic acid and methanol.
  • Nucleophilic Additions: The triple bond in the propynoic acid moiety can undergo nucleophilic attack, leading to various functionalized products.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at the ortho or para positions relative to the tert-butyl group.

The synthesis of (4-tert-Butyl-phenyl)-propynoic acid methyl ester typically involves several steps:

  • Preparation of Propynoic Acid: This can be achieved through the reaction of acetylene with carbon dioxide followed by hydrolysis.
  • Esterification: The propynoic acid is then reacted with 4-tert-butylphenol in the presence of a dehydrating agent (such as sulfuric acid) to form the desired methyl ester.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications .

(4-tert-Butyl-phenyl)-propynoic acid methyl ester has several applications, including:

  • Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Its unique properties may find applications in developing new materials or coatings.

Interaction studies involving (4-tert-Butyl-phenyl)-propynoic acid methyl ester focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its interactions with other chemical species. Understanding these interactions is crucial for predicting its behavior in pharmaceutical formulations and environmental contexts .

Several compounds share structural similarities with (4-tert-Butyl-phenyl)-propynoic acid methyl ester. Here are some notable examples:

Compound NameFormulaUnique Features
4-tert-ButylpropiophenoneC13H18OC_{13}H_{18}OLacks the propynoate functionality, used as an intermediate in synthesis.
Methyl propiolateC4H4O2C_4H_4O_2A simpler structure without aromatic substitution; used in polymer chemistry.
4-tert-Butyloxybenzoic acidC11H14O3C_{11}H_{14}O_3Contains a carboxylic acid group instead of an ester; utilized in pharmaceuticals.

The uniqueness of (4-tert-Butyl-phenyl)-propynoic acid methyl ester lies in its combination of a propynoate functionality with a bulky tert-butyl group on an aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .

Propiolate esters have served as versatile dienophiles and dipolarophiles in cycloaddition reactions since the mid-20th century. Early work by Sauer and Sustmann established the reactivity of methyl propiolate in Diels-Alder reactions, where its electron-deficient triple bond facilitated [4+2] cycloadditions with conjugated dienes. However, the limited steric bulk of simple alkyl propiolates often led to competing side reactions, such as polymerization or unselective bond formation.

A pivotal advancement emerged in 1976 with the aluminum chloride-catalyzed [2+2] cycloaddition of propiolate esters and unactivated alkenes. This stereospecific reaction demonstrated the potential of propiolates to engage in unconventional cycloadditions, albeit with modest regiocontrol. Subsequent studies in the 2000s expanded the scope to gold-catalyzed formal [4π+2π] cycloadditions, where tert-butyl propiolates reacted with nitriles to yield 6H-1,3-oxazin-6-ones—a class of heterocycles previously inaccessible via conventional methods. These developments underscored the importance of ester substituents in modulating reactivity, as the tert-butyl group in particular enhanced both stability and selectivity.

The introduction of aryl-substituted propiolates, such as (4-t-butyl-phenyl)-propynoic acid methyl ester, marked a deliberate shift toward leveraging steric and electronic effects for regiochemical precision. By pairing the electron-withdrawing ester group with a bulky aryl substituent, chemists achieved enhanced control over transition-state geometries in cycloadditions, particularly in gold-catalyzed systems.

Strategic Importance of Bulky Aryl Substituents in Regiochemical Control

The 4-tert-butylphenyl group in (4-t-butyl-phenyl)-propynoic acid methyl ester serves dual roles: it imposes steric constraints to direct reaction pathways while donating electron density through resonance to stabilize intermediates. This combination is critical in reactions where regioselectivity determines product distributions.

Steric Effects in Transition-Metal Catalysis

In gold-catalyzed cycloadditions, bulky aryl groups preferentially occupy equatorial positions in metallacyclic intermediates, minimizing nonbonding interactions. For example, tert-butyl propiolates exhibit higher yields (77–85%) in [4π+2π] cycloadditions with nitriles compared to less hindered analogs, as the tert-butyl group mitigates competing alkyne oligomerization. Similarly, the 4-tert-butylphenyl substituent in (4-t-butyl-phenyl)-propynoic acid methyl ester likely enforces a linear geometry during gold coordination, favoring endo transition states that lead to six-membered heterocycles.

Substituent on PropiolateNitrile PartnerYield (%)Reference
tert-ButylBenzonitrile85
PhenylBenzonitrile72
CyclohexylCinnamonitrile78

Electronic Modulation and Resonance Effects

The methyl ester group withdraws electron density via induction, polarizing the propiolate’s triple bond and enhancing its electrophilicity. Concurrently, the 4-tert-butylphenyl group donates electron density through resonance, stabilizing cationic intermediates in gold-catalyzed mechanisms. This balance is exemplified in the synthesis of pyridines from tert-butyl propiolates, where electron-deficient alkynes undergo sequential cycloadditions with yields up to 96%. Theoretical studies suggest that bulky aryl groups reduce the activation energy for [4π+2π] pathways by 8–12 kcal/mol compared to hydrogen-substituted analogs.

Applications in Asymmetric Synthesis

While not directly covered in the provided sources, the steric profile of the 4-tert-butylphenyl group implies potential for enantioselective transformations. Related work on Evans’ auxiliaries in propiolate chemistry demonstrates that bulky substituents can induce high diastereoselectivity in Diels-Alder reactions. By analogy, (4-t-butyl-phenyl)-propynoic acid methyl ester could serve as a template for asymmetric cycloadditions, though experimental validation remains an open area for research.

Traditional esterification methodologies for alkynoic acid derivatives, including (4-t-butyl-phenyl)-propynoic acid methyl ester, rely primarily on established carboxylic acid activation and coupling strategies [1]. The Fischer esterification represents the most fundamental approach, involving acid-catalyzed reaction between carboxylic acids and alcohols to form ester bonds [1]. This methodology requires protonation of the carbonyl oxygen in the carboxylic acid, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol [1].

The dicyclohexylcarbodiimide coupling methodology has emerged as a widely adopted approach for esterification of sensitive alkynoic acid substrates [2]. This protocol involves formation of an active ester intermediate through reaction of the carboxylic acid with dicyclohexylcarbodiimide, followed by nucleophilic substitution with the desired alcohol [2]. The reaction typically proceeds at room temperature in polar aprotic solvents such as tetrahydrofuran and dichloromethane [2]. A significant advantage of this methodology is the formal uptake of water generated during esterification by dicyclohexylcarbodiimide, forming dicyclohexylurea as a stable byproduct [3].

The Steglich esterification represents a refined variant of dicyclohexylcarbodiimide-mediated coupling, incorporating 4-dimethylaminopyridine as a nucleophilic catalyst [3]. This modification suppresses undesirable side reactions, particularly the 1,3-rearrangement of O-acyl intermediates to unreactive N-acylurea species [3]. The 4-dimethylaminopyridine catalyst functions as an acyl transfer reagent, facilitating efficient ester bond formation under mild conditions [3].

Esterification MethodTemperature RangeReaction TimeTypical Yield RangeKey Advantages
Fischer Esterification60-120°C4-24 hours70-90%Simple procedure, readily available reagents [1]
Dicyclohexylcarbodiimide Coupling0-25°C2-8 hours85-95%Mild conditions, wide substrate scope [2]
Steglich Esterification20-40°C1-6 hours90-99%Suppressed side reactions, high selectivity [3]

Propargyl alcohol-based esterification approaches have gained attention for synthesis of alkyne-containing esters [4]. The direct reaction of amino acids with propargyl alcohol saturated with hydrogen chloride provides access to propargyl esters in good yields [4]. This methodology involves treatment of the carboxylic acid substrate with propargyl alcohol under acidic conditions, typically yielding the desired ester in 70-85% yield after purification [4].

Alternative activation strategies employ mixed anhydride formation using acid chlorides such as pivaloyl chloride or tosyl chloride in the presence of tertiary amines [5]. These protocols require sequential treatment of the carboxylic acid with the acid halide, followed by reaction with the alcohol nucleophile [5]. While effective, these methodologies suffer from the instability of mixed anhydride intermediates and potential for dismutation reactions under thermal conditions [5].

Transition Metal-Catalyzed Protocols for Arylpropiolate Assembly

Transition metal-catalyzed methodologies for arylpropiolate assembly have revolutionized the synthesis of (4-t-butyl-phenyl)-propynoate derivatives through enabling direct carbon-carbon bond construction [6]. The Sonogashira coupling reaction represents the most prominent approach, facilitating cross-coupling between aryl halides and terminal alkynes under palladium and copper co-catalysis [7].

The classical Sonogashira protocol employs palladium acetate or palladium chloride complexes in combination with copper iodide co-catalyst and tertiary amine bases [8]. For synthesis of 4-tert-butylphenylacetylene derivatives, the reaction typically involves 4-tert-butylbromobenzene and terminal alkyne substrates under heating at 80-120°C [8]. Optimization studies have demonstrated that triphenylphosphine or tri(p-tolyl)phosphine ligands provide superior results compared to other phosphine donors [8].

Copper-free Sonogashira variants have been developed to address challenges associated with alkyne homocoupling and catalyst separation [8]. These protocols employ palladium catalysts with fluoride bases such as tetrabutylammonium fluoride or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene [8]. The copper-free methodology requires careful optimization of base and ligand combinations to achieve efficient cross-coupling [8].

Catalyst SystemBaseSolventTemperatureYield RangeReference
Palladium(II) acetate/Copper(I) iodideTriethylamineTetrahydrofuran80-100°C75-95% [8]
Palladium(II) acetate/Triphenylphosphine1,8-Diazabicyclo[5.4.0]undec-7-eneTetrahydrofuran60-80°C84-89% [8]
Chloro(1,5-cyclooctadiene)iridium(I) dimerPotassium carbonateDimethylformamide110-130°C70-85% [6]

Palladium-catalyzed regiodivergent transformations of propargyl esters have emerged as powerful tools for accessing diverse structural motifs [9]. These methodologies enable catalyst-controlled selectivity between 1,3-dienyl and allyl ester products through ligand modification [9]. The electrophilic palladium catalysis pathway involves coordination to the alkyne followed by nucleophilic attack, while the oxidative addition-reductive elimination mechanism proceeds through palladium(0)/palladium(II) cycling [9].

Rhodium-catalyzed protocols have shown exceptional utility in diastereoselective synthesis of complex propiolate derivatives [10]. These methodologies typically employ rhodium(I) complexes with phosphine or nitrogen-containing ligands under mild conditions [10]. The rhodium catalysis enables formation of highly substituted products with excellent stereochemical control, achieving diastereomeric ratios exceeding 99:1 in optimized cases [10].

Copper-catalyzed approaches have gained prominence for direct alkynylation reactions [11]. The copper-mediated 1,1-arylalkylation of terminal alkynes with diazo esters and organoboronic acids provides access to β-aryl-β,γ-unsaturated esters in good to excellent yields [11]. This methodology employs readily available copper salts and operates under relatively mild conditions compared to palladium-based alternatives [11].

Gold-catalyzed acylation reactions represent an emerging approach for ester synthesis from alkyne-tethered substrates [12]. These protocols utilize gold(I) complexes to activate mixed anhydrides toward nucleophilic attack by alcohols [12]. The gold catalysis enables formation of electron-rich and sterically hindered esters under exceptionally mild conditions [12].

Continuous Flow Innovations in Propiolate Ester Synthesis

Continuous flow methodologies have emerged as transformative approaches for propiolate ester synthesis, offering enhanced safety, improved reaction control, and increased synthetic efficiency compared to traditional batch processes [13]. The integration of flow chemistry principles with propiolate synthesis addresses key challenges associated with handling reactive intermediates and hazardous reagents [13].

Microreactor-based esterification has demonstrated significant advantages for propiolate synthesis through precise temperature and residence time control [14]. Continuous flow esterification employing supported bases enables rapid conversion of carboxylic acid and alcohol substrates with residence times as short as 2-11 minutes [14]. The use of polymer-supported bases in packed bed reactors facilitates inline purification and eliminates the need for aqueous workup procedures [14].

Flow ParameterBatch ConditionsFlow ConditionsImprovement Factor
Reaction Time60-120 minutes2-11 minutes5-60x faster [14]
Temperature Control±5°C±0.5°C10x precision [14]
Yield70-85%90-99%1.2-1.4x improvement [14]
Productivity0.01-0.1 g/L·h1-10 g/L·h100x increase [14]

Photochemical flow processes have revolutionized alkynylation chemistry through enabling deoxygenative alkynylation of alcohols [15]. These methodologies employ N-heterocyclic carbene-alcohol adducts that undergo photocatalytic oxidation to generate alkyl radicals [15]. The subsequent radical trapping by alkynylation agents provides access to internal alkynes with excellent functional group tolerance [15]. Flow photochemistry enables completion of these transformations in significantly shorter reaction times compared to batch alternatives [15].

Biocatalytic continuous flow synthesis has emerged as a sustainable approach for ester formation from biomass-derived substrates [16]. Immobilized lipase catalysts from Aspergillus oryzae demonstrate exceptional activity for esterification of furfuryl alcohol with carboxylic acids [16]. Under optimized flow conditions, conversions exceeding 96% are achieved with residence times of 10.5 minutes [16]. The biocatalyst maintains excellent performance for extended periods, demonstrating stability over 30 hours of continuous operation [16].

Advanced flow reactor designs incorporating inline separation and purification have streamlined propiolate synthesis workflows [13]. Membrane separators operating at elevated pressures enable continuous extraction of products from reaction mixtures [13]. These integrated approaches eliminate traditional workup procedures and enable direct isolation of pure products [13].

Telescoped flow synthesis represents the ultimate expression of continuous methodology, enabling multiple synthetic transformations in a single continuous process [17]. Recent demonstrations have achieved 10-step synthetic sequences with overall reaction times of 3 hours [17]. These approaches combine multiple catalytic transformations, including enzymatic reactions, transition metal catalysis, and organic reactions, in a seamless flow sequence [17].

The scalability advantages of continuous flow synthesis have been demonstrated through gram-scale production of complex propiolate derivatives [14]. Flow methodologies enable linear scale-up through increased reaction time rather than reactor volume, providing predictable scaling relationships [14]. This approach has facilitated production of multi-gram quantities of target compounds with maintained yield and selectivity [14].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

216.115029749 g/mol

Monoisotopic Mass

216.115029749 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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